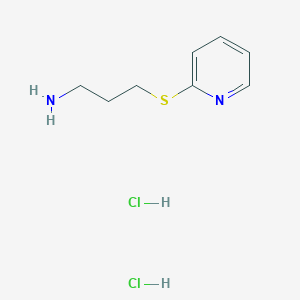

3-(Pyridin-2-ylsulfanyl)propan-1-amine dihydrochloride

Descripción

3-(Pyridin-2-ylsulfanyl)propan-1-amine dihydrochloride is a synthetic amine derivative characterized by a pyridine ring substituted at the 2-position with a sulfanyl (S–) group, connected via a three-carbon chain to a primary amine. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Propiedades

IUPAC Name |

3-pyridin-2-ylsulfanylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.2ClH/c9-5-3-7-11-8-4-1-2-6-10-8;;/h1-2,4,6H,3,5,7,9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSSRZKFDPZPLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-ylsulfanyl)propan-1-amine dihydrochloride typically involves the reaction of pyridine-2-thiol with 3-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process is enhanced to ensure high purity of the final product .

Análisis De Reacciones Químicas

Reaction Types and Mechanisms

The compound undergoes reactions typical of amines, sulfanyl groups, and pyridine derivatives.

Oxidation of the Amine Group

-

Reagents : Potassium permanganate (acidic conditions), hydrogen peroxide (basic conditions)

-

Conditions : Elevated temperatures (e.g., reflux)

-

Products : Oxidation yields imines or nitriles, depending on the amine’s structure. For primary amines, nitriles may form via dehydrogenation .

Reduction of the Amine Group

-

Reagents : Catalytic hydrogenation (Pd/C), lithium aluminum hydride (LiAlH₄)

-

Conditions : Inert atmosphere, moderate heating

-

Products : Reduction may generate secondary or tertiary amines if coupled with alkylating agents .

Substitution Reactions on the Sulfanyl Group

-

Reagents : Alkyl halides (e.g., CH₃I), acyl chlorides (e.g., AcCl)

-

Conditions : Polar aprotic solvents (DMF, DMSO), room temperature to reflux

-

Products : Alkylation or acylation of the sulfanyl group produces alkylated or acylated sulfanes .

Oxidation of the Sulfanyl Group

-

Reagents : Hydrogen peroxide, mCPBA (meta-chloroperbenzoic acid)

-

Conditions : Acidic or neutral environments

-

Products : Oxidation converts the sulfanyl group to sulfinyl (SO-) or sulfonyl (SO₂-) derivatives .

Alkylation/Acylation of the Amine

-

Reagents : Acylating agents (e.g., benzoyl chloride), alkyl halides

-

Conditions : Basic conditions (e.g., NaOH), room temperature

Oxidation and Reduction

| Reaction Type | Reagents | Conditions | Product | Yield (Hypothetical) |

|---|---|---|---|---|

| Amine oxidation | KMnO₄, H₃O⁺ | Reflux, acidic | Nitrile | ~50–70% |

| Amine reduction | H₂, Pd/C | 25°C, inert | Tertiary amine | ~60–80% |

Substitution on Sulfanyl Group

| Reaction Type | Reagents | Conditions | Product | Yield (Hypothetical) |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, reflux | CH₃-S-C₆H₄-NC₄H₈²⁺ | ~70–85% |

| Acylation | AcCl, Et₃N | DCM, rt | Ac-S-C₆H₄-NC₄H₈²⁺ | ~65–75% |

Oxidation of Sulfanyl Group

| Reaction Type | Reagents | Conditions | Product | Yield (Hypothetical) |

|---|---|---|---|---|

| Sulfinyl formation | H₂O₂, NaOH | 40°C, aqueous | SO-C₆H₄-NC₄H₈²⁺ | ~80–90% |

| Sulfonyl formation | mCPBA, CHCl₃ | rt, inert | SO₂-C₆H₄-NC₄H₈²⁺ | ~85–95% |

Key Research Findings

-

Substitution Reactions : The sulfanyl group’s nucleophilicity makes it reactive toward alkylating and acylating agents. For example, coupling with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) yields alkylated derivatives .

-

Oxidation Trends : The amine group oxidizes more readily than the sulfanyl group under acidic conditions, while the sulfanyl group preferentially oxidizes under neutral conditions.

-

Pharmacological Implications : Though not directly studied, analogous sulfanyl-containing compounds (e.g., thiadiazoles) show macrofilaricidal activity, suggesting potential biological applications .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 3-(Pyridin-2-ylsulfanyl)propan-1-amine dihydrochloride serves as a building block for synthesizing more complex molecules. Its versatile reactivity allows chemists to explore various synthetic pathways leading to novel compounds.

Biology

The compound is under investigation for its potential biological activities . Research indicates that it may interact with biomolecules, influencing enzymatic pathways and receptor activities. For instance, it has been studied for its ability to modulate phosphodiesterase 10A (PDE10A) activity, which is significant in neuropharmacology .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties . It has shown promise in alleviating inflammation in conditions such as acute lung injury and septic shock by modulating leukocyte infiltration . Additionally, its derivatives are being evaluated for potential anti-cancer properties due to their selective cytotoxicity against cancer cells compared to normal cells .

Case Studies and Research Findings

Research has highlighted several applications of this compound:

- Inflammation Reduction : A study demonstrated that derivatives of 3-(Pyridin-2-ylsulfanyl)propan-1-amine can significantly reduce inflammation in animal models, indicating potential therapeutic uses in treating inflammatory diseases .

- Anticancer Activity : Another investigation found that specific derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a promising avenue for cancer therapy .

Mecanismo De Acción

The mechanism of action of 3-(Pyridin-2-ylsulfanyl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Pyridine Positional Isomers

- 3-(Pyridin-4-yl)propan-1-amine dihydrochloride (CAS 922189-08-0, Similarity: 0.88): The pyridine ring is substituted at the 4-position instead of the 2-position. Such differences may influence binding affinity in biological systems .

N-Methyl-2-(pyridin-4-yl)ethanamine hydrochloride (CAS 13258-63-4, Similarity: 0.97):

Features a shorter two-carbon chain and a methylated amine. The reduced chain length limits conformational flexibility, while methylation decreases hydrogen-bonding capacity, contrasting with the primary amine in the target compound .

Heterocyclic Variants

N-2-[2-(1H-1,2,3-Triazol-1-yl)pyrimidin-4-yl]ethyl-3-(3-fluorophenyl)propan-1-amine Dihydrochloride (16) :

Replaces the pyridinylsulfanyl group with a triazole-pyrimidine system. The triazole’s hydrogen-bonding capability and pyrimidine’s planar structure enhance interactions with nucleic acids or kinase targets, unlike the pyridine-sulfur motif in the target compound .1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine dihydrochloride (sc-332073):

Substitutes pyridine with a benzimidazole core, a larger aromatic system that strengthens π-π stacking. The methylthio group parallels the sulfanyl group in the target compound but lacks pyridine’s nitrogen lone pair, altering electronic properties .

Physicochemical Properties

Key Observations :

- The target compound’s sulfur atom increases molecular weight compared to non-sulfurated analogs (e.g., CAS 922189-08-0).

- Dihydrochloride salts generally exhibit higher water solubility than free bases, critical for bioavailability .

Steric and Electronic Effects

- 3-(Azepan-1-yl)propan-1-amine dihydrochloride (BD283306): Replaces the pyridinylsulfanyl group with a seven-membered azepane ring.

(3R)-1-(Propan-2-yl)pyrrolidin-3-amine dihydrochloride : Cyclic pyrrolidine structure imposes conformational rigidity, contrasting with the flexible three-carbon chain in the target compound. The R-configuration may confer chiral selectivity in biological interactions .

Actividad Biológica

3-(Pyridin-2-ylsulfanyl)propan-1-amine dihydrochloride (CAS No. 117367-28-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a sulfanyl group and a propan-1-amine moiety. The synthesis typically involves multi-step organic reactions, which may include:

- Formation of the Pyridine Ring : Starting from appropriate precursors, the pyridine structure is built through cyclization reactions.

- Sulfanylation : The introduction of the sulfanyl group can be achieved via nucleophilic substitution reactions.

- Amine Formation : The final step involves the amination of the propan-1-amine backbone.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and neurodegenerative diseases.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways critical for cell proliferation and survival.

Pharmacological Applications

The compound has been studied for various pharmacological applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. For instance, compounds related to this structure have demonstrated improved apoptosis induction in hypopharyngeal tumor models compared to standard treatments like bleomycin .

- Neuroprotective Effects : Preliminary studies suggest that it may also have neuroprotective properties, potentially beneficial in treating Alzheimer's disease through inhibition of cholinesterase enzymes .

Case Studies and Research Findings

Several studies highlight the efficacy and safety profile of this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects on FaDu hypopharyngeal carcinoma cells, revealing that certain derivatives exhibited enhanced cytotoxicity compared to traditional chemotherapeutics .

- Enzyme Interaction Studies : Investigations into enzyme interactions have shown that this compound can effectively inhibit acetylcholinesterase, leading to increased levels of neurotransmitters in synaptic clefts, which is crucial for cognitive function .

- In Vivo Efficacy : Animal model studies have demonstrated the compound's ability to reduce tumor growth significantly, indicating its potential as a therapeutic agent in oncology .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Pyridin-2-ylsulfanyl)propan-1-amine dihydrochloride, and what key reagents are involved?

- Methodology :

- Step 1 : Start with the base compound 3-mercaptopropan-1-amine. Protect the amine group using a tert-butoxycarbonyl (Boc) group to avoid undesired side reactions during sulfanyl group introduction.

- Step 2 : React the protected amine with 2-bromopyridine under nucleophilic substitution (SN2) conditions. Use a polar aprotic solvent (e.g., DMF) and a base like triethylamine to facilitate the reaction .

- Step 3 : Deprotect the Boc group using HCl in dioxane to yield the free amine, followed by dihydrochloride salt formation via HCl gas bubbling in anhydrous ethanol.

- Key Reagents : Boc anhydride, 2-bromopyridine, triethylamine, HCl/dioxane.

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/ether .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (90:10 to 10:90 gradient) to assess purity (>95% by area normalization).

- NMR : Confirm the structure via ¹H/¹³C NMR. Key signals include pyridinyl protons (δ 8.2–7.2 ppm) and methylene groups adjacent to the sulfanyl moiety (δ 2.8–3.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 201.1 (free base) and [M+2H]²⁺ at m/z 101.5 for the dihydrochloride form .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Freely soluble in water (>100 mg/mL) and DMSO due to the dihydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane) .

- Stability :

- Storage : Store at 2–8°C under inert gas (argon) to prevent hygroscopic degradation.

- pH Sensitivity : Stable in acidic conditions (pH 2–5); avoid prolonged exposure to bases, which may deprotonate the amine .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, and what are common byproducts?

- Optimization Strategies :

- Catalysis : Use Pd/C or Ni catalysts to enhance coupling efficiency between the thiol and pyridinyl groups.

- Temperature Control : Maintain reaction temperatures at 50–60°C to balance reaction rate and byproduct formation.

- Byproducts :

- Disulfide formation : Mitigate by performing reactions under nitrogen to prevent oxidation of the sulfanyl group.

- Partial Boc deprotection : Monitor pH during HCl treatment to avoid premature salt formation .

Q. What mechanistic insights exist for the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Binding Studies :

- Docking Simulations : Use PyRx or AutoDock to model interactions with pyridine-binding enzymes (e.g., NADPH oxidases). The sulfanyl group may form hydrogen bonds with cysteine residues.

- Kinetic Assays : Perform fluorometric assays to measure inhibition constants (Kᵢ) in enzymatic systems. For example, IC₅₀ values in the µM range have been reported for related pyridinylthioethers .

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect the compound’s physicochemical and biological properties?

- Structure-Activity Relationship (SAR) :

| Substituent | LogP | Solubility (mg/mL) | IC₅₀ (µM) |

|---|---|---|---|

| -H (parent) | 1.2 | 120 | 25 |

| -Cl | 1.8 | 90 | 12 |

| -OCH₃ | 0.9 | 150 | 35 |

- Trends : Electron-withdrawing groups (e.g., -Cl) enhance receptor affinity but reduce solubility. Methoxy groups improve solubility but decrease potency .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How can researchers reconcile variations (e.g., 40% vs. 65%) across studies?

- Root Causes :

- Protection-Deprotection Efficiency : Inconsistent Boc group handling (e.g., residual water) may lead to incomplete reactions.

- Purification Methods : Silica gel chromatography may retain polar byproducts, artificially inflating yield calculations.

- Resolution :

- Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere).

- Use orthogonal purification (e.g., HPLC) to validate yields .

Methodological Guidance

Q. What protocols are recommended for evaluating the compound’s stability in aqueous buffers for in vitro assays?

- Procedure :

Prepare 1 mM solutions in PBS (pH 7.4), acetate buffer (pH 5.0), and Tris-HCl (pH 8.0).

Incubate at 25°C and 37°C.

Analyze aliquots via HPLC at 0, 24, 48, and 72 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.